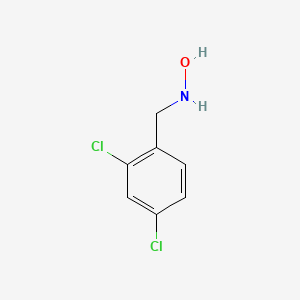

N-(2,4-dichlorobenzyl)hydroxylamine

CAS No.:

Cat. No.: VC14407960

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Cl2NO |

|---|---|

| Molecular Weight | 192.04 g/mol |

| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]hydroxylamine |

| Standard InChI | InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2 |

| Standard InChI Key | YUOKZXVJSSKAHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CNO |

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is characterized by a benzyl backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, coupled with a hydroxylamine functional group (-NH-OH) attached to the methylene bridge. The hydrochloride salt enhances stability and solubility, critical for pharmacological applications . Key structural attributes include:

Table 1: Physicochemical Properties of N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₃NO |

| Molecular Weight | 228.5 g/mol |

| IUPAC Name | N-[(2,4-Dichlorophenyl)methyl]hydroxylamine hydrochloride |

| CAS Number | 139460-29-0 |

| Appearance | Not specified (typically white crystalline solid) |

| Solubility | Likely soluble in polar solvents (e.g., THF, DMSO) |

| Stability | Stable under inert conditions; hygroscopic |

The dichloro substitution pattern on the benzyl ring is a strategic modification to enhance electronic and steric interactions with biological targets, particularly heme-containing enzymes like IDO1 .

Synthesis and Structural Optimization

The synthesis of O-alkylhydroxylamines, including N-(2,4-dichlorobenzyl)hydroxylamine, typically follows a Mitsunobu-like reaction protocol. As described in , the general procedure involves:

-

Nucleophilic Substitution: Reaction of 2,4-dichlorobenzyl alcohol with N-hydroxylphthalimide in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).

-

Deprotection: Treatment with hydrazine monohydrate to remove the phthalimide protecting group, yielding the free hydroxylamine.

-

Salt Formation: Precipitation as the hydrochloride salt using ethereal HCl.

This method affords moderate to high yields (e.g., 81% for analogous compounds) and ensures scalability for preclinical development . The dichloro substitution is introduced at the benzyl alcohol stage, enabling precise control over regiochemistry.

Pharmacological Activity and Mechanism of Action

IDO1 Inhibition

N-(2,4-Dichlorobenzyl)hydroxylamine is hypothesized to act as a potent IDO1 inhibitor, leveraging its structural resemblance to O-benzylhydroxylamine derivatives reported in . IDO1 catalyzes the oxidative cleavage of tryptophan to kynurenine, a process exploited by tumors to evade immune surveillance. Key findings from analogous compounds include:

-

Enzymatic Potency: Sub-micromolar IC₅₀ values (e.g., 0.33 μM for compound 8 in ) against recombinant human IDO1.

-

Binding Mode: Coordination to the heme iron in IDO1’s active site, mimicking the alkylperoxy transition state .

-

Uncompetitive Inhibition: Demonstrated by Lineweaver-Burk analysis, suggesting competition with oxygen rather than tryptophan .

The dichloro substitution likely enhances potency by increasing electron-withdrawing effects and improving hydrophobic interactions within IDO1’s substrate-binding cavity .

Cell-Based Efficacy and Toxicity

In HeLa and Trex cell lines expressing IDO1, halogenated O-alkylhydroxylamines exhibit nanomolar-level activity (e.g., 0.03–0.05 μM for compound 9 in ). Key observations include:

-

Enhanced Cellular Potency: Superior activity compared to enzymatic assays, attributed to assay-specific redox conditions .

-

Low Cytotoxicity: >80% cell viability at 100 μM concentrations .

-

Serum Protein Binding: Variable effects, with some derivatives retaining potency in serum-containing media .

These properties position N-(2,4-dichlorobenzyl)hydroxylamine as a promising candidate for in vivo antitumor studies.

Therapeutic Applications and Future Directions

The compound’s dual role as an IDO1 inhibitor and immune modulator aligns with current efforts to develop small-molecule checkpoint inhibitors. Clinical analogs (e.g., INCB024360, NLG919) have entered trials, validating the structural class . Future research should prioritize:

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

-

In Vivo Efficacy Models: Evaluating antitumor activity in syngeneic or xenograft models.

-

Structural Refinement: Exploring alternative halogenation patterns (e.g., 2,4,6-trichloro) to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume